molecular formula C16H14N2 B12817670 2-(4-Ethylphenyl)quinoxaline

2-(4-Ethylphenyl)quinoxaline

Cat. No.: B12817670
M. Wt: 234.29 g/mol
InChI Key: RNSYJPCFGWXRGZ-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)quinoxaline is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and organic synthesis. The structure of this compound consists of a quinoxaline core with a 4-ethylphenyl substituent at the 2-position, which imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)quinoxaline typically involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound. One common method is the reaction of o-phenylenediamine with 4-ethylbenzil in the presence of a catalyst such as ammonium bifluoride (NH4HF2) in an aqueous ethanol solvent system. This reaction proceeds efficiently to yield the desired quinoxaline derivative .

Industrial Production Methods

Industrial production of quinoxalines, including this compound, often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free reactions are utilized to enhance reaction efficiency and reduce waste . These methods are scalable and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert quinoxalines to dihydroquinoxalines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.

Major Products Formed

    Oxidation: Quinoxaline N-oxides

    Reduction: Dihydroquinoxalines

    Substitution: Halogenated quinoxalines, aminoquinoxalines

Scientific Research Applications

2-(4-Ethylphenyl)quinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)quinoxaline involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it may interfere with DNA replication or induce apoptosis in cancer cells . The exact mechanism can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a simpler structure.

    2-Phenylquinoxaline: Similar structure but with a phenyl group instead of a 4-ethylphenyl group.

    2-(4-Methylphenyl)quinoxaline: Similar structure but with a 4-methylphenyl group.

Uniqueness

2-(4-Ethylphenyl)quinoxaline is unique due to the presence of the 4-ethylphenyl substituent, which can influence its chemical reactivity and biological activity. This substituent can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C16H14N2

Molecular Weight

234.29 g/mol

IUPAC Name

2-(4-ethylphenyl)quinoxaline

InChI

InChI=1S/C16H14N2/c1-2-12-7-9-13(10-8-12)16-11-17-14-5-3-4-6-15(14)18-16/h3-11H,2H2,1H3

InChI Key

RNSYJPCFGWXRGZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2

Origin of Product

United States

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